4-(1-Ethyl-1h-pyrazol-4-yl)butan-1-amine
CAS No.:
Cat. No.: VC18238465
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17N3 |
|---|---|
| Molecular Weight | 167.25 g/mol |
| IUPAC Name | 4-(1-ethylpyrazol-4-yl)butan-1-amine |
| Standard InChI | InChI=1S/C9H17N3/c1-2-12-8-9(7-11-12)5-3-4-6-10/h7-8H,2-6,10H2,1H3 |
| Standard InChI Key | REWPOXXJXLSCMT-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)CCCCN |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The 1-position is substituted with an ethyl group (-CH2CH3), while the 4-position features a butan-1-amine chain (-CH2CH2CH2CH2NH2). This arrangement introduces both lipophilic (ethyl) and hydrophilic (amine) moieties, influencing solubility and reactivity .
Physicochemical Properties
While experimental data for 4-(1-ethyl-1H-pyrazol-4-yl)butan-1-amine are scarce, analogous compounds like 1-ethyl-1H-pyrazol-4-amine exhibit the following properties :
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Molecular Weight: 111.15 g/mol (analog).
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Log P (Partition Coefficient): ~0.22 (indicating moderate lipophilicity).
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Solubility: High aqueous solubility (16.4–53.7 mg/mL in water).
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Hydrogen Bonding: 1 H-bond donor and 1 H-bond acceptor.
The addition of the butan-1-amine chain likely enhances water solubility and hydrogen-bonding capacity compared to its shorter-chain analogs.
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. For 1-ethyl-1H-pyrazol-4-amine, a common route is the reaction of hydrazines with 1,3-diketones or alkynes under catalytic conditions . Extending this to 4-(1-ethyl-1H-pyrazol-4-yl)butan-1-amine would require:
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Pyrazole Ring Formation: Reacting ethyl hydrazine with a suitable diketone.
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Side-Chain Introduction: Coupling the pyrazole intermediate with a butan-1-amine precursor via nucleophilic substitution or cross-coupling reactions.
Example Reaction Scheme:
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Step 1: Synthesis of 1-ethyl-1H-pyrazol-4-amine:
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Step 2: Alkylation with 4-bromobutan-1-amine:
Challenges in Synthesis
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Regioselectivity: Ensuring substitution occurs exclusively at the 4-position of the pyrazole ring.
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Amine Protection: The primary amine in the butan-1-amine chain may require protection (e.g., Boc groups) during reactions to prevent side reactions .
Pharmacological and Industrial Applications
Case Study: Kinase Inhibitors
In Example 194 of the search results, 1-ethyl-1H-pyrazol-4-amine was used to synthesize a pyrimidine-diamine derivative with anticancer activity . Substituting the shorter amine chain with butan-1-amine might modulate selectivity for specific kinase isoforms.
Material Science Applications
The compound’s amine group enables covalent bonding to polymers or surfaces, making it valuable for:
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Functionalized Nanoparticles: As a stabilizing ligand.
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Epoxy Resins: As a curing agent.
Future Research Directions
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Synthetic Upgrades: Develop catalytic asymmetric methods to access enantiomerically pure forms.
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Biological Screening: Evaluate efficacy against neurodegenerative targets (e.g., tau protein aggregation).
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Environmental Impact: Assess biodegradability and ecotoxicity.
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